(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is an organic compound characterized by its unique structure, which includes a cyclopentatriene ring system with difluoromethyl substituents. This compound features a ylidene functional group, which contributes to its reactivity and potential applications in various
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can be employed to assess potential biological activities based on structural features .
Several synthetic routes can be employed to produce (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone:
The unique structure of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone suggests several potential applications:
Interaction studies involving (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone could focus on:
Several compounds share structural features or functional groups with (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methylcyclopentadiene | Cyclopentadiene | Exhibits different reactivity patterns due to methyl group |
1,3-Cyclopentadiene | Cyclopentadiene | Known for its diene character and reactivity |
1-Fluoro-2-methylcyclopentadiene | Fluorinated cyclopentadiene | Enhanced stability and reactivity due to fluorination |
1-Acetylcyclopentatriene | Cyclopentatriene | Acetyl group alters electronic properties |
The uniqueness of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone lies in its difluoromethyl substituents and ylidene functionality that may confer distinct chemical reactivity and biological activity compared to these similar compounds.